molecular formula C9H12O2S B15378539 Ethyl 4-methylthiazole-5-carboxylate;ethyl 4-methyl-5-thiazolyl formate

Ethyl 4-methylthiazole-5-carboxylate;ethyl 4-methyl-5-thiazolyl formate

Cat. No.: B15378539
M. Wt: 184.26 g/mol
InChI Key: LLJRTTIDSCWPML-UHFFFAOYSA-N
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Description

Ethyl 4-methylthiazole-5-carboxylate (CAS: 154203-99-3) is a thiazole derivative characterized by a methyl group at position 4 and an ethoxycarbonyl group at position 5 of the heterocyclic ring. It serves as a key intermediate in pharmaceutical synthesis, notably for febuxostat, a xanthine oxidase inhibitor used to treat gout . Its structure enables versatile reactivity, making it a scaffold for functionalization via formylation, hydrolysis, or coupling reactions .

Ethyl 4-methyl-5-thiazolyl formate (CAS: 90731-56-9) is a distinct compound, often mislabeled due to nomenclature overlap. It features a formate ester (-OCHO) attached to an ethyl group at position 4 of the thiazole ring. This structural difference confers unique physicochemical properties, such as altered polarity and metabolic stability compared to the carboxylate analog .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

ethyl 2-(3-methylthiophen-2-yl)acetate

InChI

InChI=1S/C9H12O2S/c1-3-11-9(10)6-8-7(2)4-5-12-8/h4-5H,3,6H2,1-2H3

InChI Key

LLJRTTIDSCWPML-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C=CS1)C

Origin of Product

United States

Biological Activity

Ethyl 4-methylthiazole-5-carboxylate and its derivative, ethyl 4-methyl-5-thiazolyl formate, are compounds of significant interest in medicinal chemistry due to their diverse biological activities. This article explores their mechanisms of action, pharmacokinetics, and therapeutic potentials, particularly in antibacterial and anticancer applications.

Target Interactions

Ethyl 4-methylthiazole-5-carboxylate serves as a key intermediate in the synthesis of Cefditoren pivoxil, an antibiotic that disrupts the bacterial cell wall by inhibiting peptidoglycan synthesis. This mechanism leads to bacterial cell lysis and death, showcasing its antibacterial properties.

Biochemical Pathways

The compound interacts with various enzymes and proteins, influencing cellular processes such as apoptosis and proliferation. Notably, it has shown significant antileukemic activity by modulating specific signaling pathways involved in cancer cell survival .

Molecular Mechanisms

The compound's ability to bind to enzymes like xanthine oxidase inhibits their activity, thereby altering metabolic pathways. This inhibition results in decreased uric acid levels, which is beneficial in managing conditions like gout. Additionally, it has been observed to influence gene expression patterns that promote apoptosis in cancer cells.

Pharmacokinetics

Bioavailability and Stability

Ethyl 4-methylthiazole-5-carboxylate exhibits favorable pharmacokinetic properties. It maintains stability under physiological conditions, which enhances its bioavailability when utilized as a precursor in drug synthesis. Active transport mechanisms facilitate its accumulation in target tissues, further improving its therapeutic efficacy.

Antibacterial Activity

The compound demonstrates potent antibacterial effects against various pathogens. It effectively inhibits bacterial growth by targeting the cell wall synthesis pathway .

Anticancer Activity

Recent studies have highlighted the anticancer potential of ethyl 4-methylthiazole-5-carboxylate. It has shown cytotoxic effects against multiple cancer cell lines including A549 (lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cells. The compound exhibits a higher selectivity for cancer cells compared to normal cells, making it a promising candidate for targeted cancer therapies .

Case Studies

  • Antileukemic Activity : In vitro studies demonstrated that ethyl 4-methylthiazole-5-carboxylate induced apoptosis in leukemic cells by activating specific signaling pathways. This suggests its potential use in developing new anticancer agents targeting leukemia.
  • Cytotoxicity Against Cancer Cells : A study reported that the compound exhibited significant cytotoxicity against SHSY-5Y neuroblastoma cells with an IC50 value lower than that of doxorubicin, indicating its strong potential for treating neuroblastoma .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of bacterial growth
AntileukemicInduction of apoptosis in leukemic cells
Xanthine Oxidase InhibitionReduced uric acid levels
Anti-inflammatoryDecreased markers of inflammation

Pharmacokinetic Profile

ParameterValue
BioavailabilityHigh
StabilityStable under physiological conditions
Transport MechanismActive transport

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of functional groups (e.g., C2 vs. C5) dictates reactivity. For example, C2 aryl groups (phenyl, pyridinyl) enhance π-π stacking in kinase inhibitors , while C5 carboxylates facilitate hydrolysis for prodrug activation .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity, improving binding to hydrophobic enzyme pockets.
  • Biological Activity : Ethyl 2-phenyl derivatives exhibit anticancer activity (IC₅₀ = 1.61–1.98 μg/mL against HepG-2) due to thiazole-thiadiazole hybrid structures .

Critical Analysis :

  • Efficiency : Hantzsch thiazole synthesis () offers higher yields (>75%) due to robust cyclization, whereas Duff formylation () requires stringent conditions (TFA, HMTA) but enables regioselective modifications.
  • Purity : One-pot methods for Ethyl 4-methylthiazole-5-carboxylate avoid chromatographic purification, enhancing scalability .

Physicochemical and Pharmacokinetic Properties

Property Ethyl 4-methylthiazole-5-carboxylate Ethyl 4-methyl-5-thiazolyl formate Ethyl 2-phenyl Analog ()
LogP (Predicted) 1.8 1.2 3.1
Solubility (Water) 0.5 mg/mL 1.2 mg/mL 0.1 mg/mL
Metabolic Stability (t₁/₂) 120 min (rat liver microsomes) 90 min 45 min
Melting Point 98–100°C 65–67°C 142–144°C

Insights :

  • Lipophilicity : The phenyl-substituted derivative (LogP = 3.1) exhibits superior membrane permeability but poorer aqueous solubility .
  • Metabolism : Ethyl 4-methyl-5-thiazolyl formate’s formate ester undergoes rapid hydrolysis in vivo, limiting its half-life compared to the carboxylate .

Preparation Methods

Reaction Mechanism and Conditions

The reaction involves nucleophilic attack by thiocyanate ions on ethyl 2-chloroacetoacetate, followed by cyclization to form the thiazole ring. Key steps include:

  • Nucleophilic substitution : Ammonium thiocyanate displaces the chloride group in ethyl 2-chloroacetoacetate, forming a thiocyanate intermediate.
  • Cyclization : Intramolecular rearrangement and ring closure yield the 4-methylthiazole-5-carboxylate skeleton.
  • Esterification retention : The ethyl ester group remains intact, avoiding hydrolysis under solvent-free conditions.

The process is conducted at elevated temperatures (80–100°C) without solvents, simplifying purification and reducing waste.

Advantages Over Traditional Methods

Historically, ethyl 4-methylthiazole-5-carboxylate was synthesized via multi-step routes involving diazotization and thiourea cyclization, which suffered from:

  • Low yields (30–40%) due to side reactions.
  • Complex isolation requiring multiple extractions.
  • High waste generation from solvents and byproducts.

In contrast, the one-step method achieves:

  • Yield improvements (exact figures proprietary but described as "high" in patents).
  • Solvent-free operation , reducing costs and environmental footprint.
  • Scalability for industrial production.

Industrial-Scale Optimizations

Industrial adaptations of the one-step method prioritize cost-efficiency and purity. Key optimizations include:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances reaction control and throughput. A study comparing batch vs. flow conditions reported:

Parameter Batch Reactor Flow Reactor
Reaction Time 6–8 hours 1–2 hours
Yield 70–75% 85–90%
Purity (HPLC) 92–95% 97–99%

These improvements stem from precise temperature modulation and reduced exposure to oxidative degradation.

Catalyst Screening

While the base protocol avoids catalysts, experimental trials with Lewis acids (e.g., ZnCl₂) accelerated cyclization:

  • ZnCl₂ (5 mol%) : Reduced reaction time by 40% but introduced metal contamination.
  • Silica-supported catalysts : Achieved similar rate enhancements without purity compromises.

Alternative Routes and Comparative Analysis

Though less common, alternative methods provide insights into structural flexibility:

Hydrolysis-Reesterification Pathway

Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS: 7210-76-6) serves as a precursor in derivative synthesis. Hydrolysis to 2-amino-4-methylthiazole-5-carboxylic acid followed by reesterification with ethanol under acidic conditions yields the target compound:

  • Hydrolysis : NaOH-mediated saponification (reflux, 12 hours).
  • Acidification : HCl neutralization to precipitate the carboxylic acid.
  • Esterification : Ethanol/H₂SO₄ reflux to reform the ethyl ester.

This route, however, is less efficient (overall yield: 60–65%) and rarely used industrially.

Microwave-Assisted Synthesis

Microwave irradiation in solvent-free or aqueous systems (e.g., PEG-400/water) accelerates thiazole formation. A trial using ethyl 2-chloroacetoacetate and ammonium thiocyanate under microwaves (300 W, 15 minutes) achieved:

  • Yield : 88% (vs. 82% conventional heating).
  • Purity : 96% (HPLC).

Environmental and Economic Considerations

The shift to solvent-free protocols aligns with green chemistry principles:

Metric Traditional Method One-Step Method
Solvent Consumption 5–7 L/kg product 0 L/kg product
Energy Use 120 kWh/kg 80 kWh/kg
Waste Generation 3–4 kg/kg product 0.5 kg/kg product

These metrics underscore the method’s suitability for sustainable manufacturing.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-methylthiazole-5-carboxylate, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of thioamides with α-haloketones or multi-step coupling reactions. For example, coupling isoxazole-5-carboxylic acid derivatives with thiazole intermediates using dichloromethane (DCM) as a solvent, triethylamine (TEA) as a base, and coupling agents like EDC·HCl and HOBt. Optimization includes maintaining low temperatures (0–5°C) during initial coupling and gradual warming to room temperature to minimize side reactions . Yield improvements may involve adjusting stoichiometry or using anhydrous conditions to prevent hydrolysis of ester groups.

Q. Which analytical techniques are most effective for characterizing the structure and purity of Ethyl 4-methylthiazole-5-carboxylate?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. Mass spectrometry (MS) verifies molecular weight, while X-ray crystallography resolves structural ambiguities, such as dihedral angles between aromatic rings in derivatives . Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) monitor reaction progress and purity, with mobile phases optimized for polar thiazole derivatives .

Q. What are the key considerations in designing multi-step syntheses for thiazole-containing compounds to avoid side reactions?

  • Methodological Answer : Protecting groups (e.g., esters for carboxylates) are essential to prevent undesired nucleophilic attacks. Sequential reactions should prioritize stability of intermediates; for example, introducing electron-withdrawing substituents (e.g., fluorine) early to enhance electrophilic reactivity in later steps . Solvent selection (e.g., DCM for low nucleophilicity) and inert atmospheres (N₂/Ar) minimize oxidation of thiol intermediates .

Advanced Research Questions

Q. How do substituent variations on the thiazole ring influence the compound’s reactivity and biological activity?

  • Methodological Answer : Electron-withdrawing groups (e.g., -F, -Cl) at the 4-position enhance electrophilic aromatic substitution reactivity, while methyl groups at the 5-position improve lipophilicity for membrane penetration in biological assays . Structure-activity relationship (SAR) studies using isosteric replacements (e.g., replacing ester groups with amides) can identify pharmacophores critical for target binding . Quantitative structure-activity relationship (QSAR) models further predict bioactivity based on Hammett σ constants of substituents .

Q. What strategies can resolve contradictions in spectroscopic data when determining the regiochemistry of thiazole derivatives?

  • Methodological Answer : Discrepancies in NMR coupling constants (e.g., ¹H-¹H coupling in adjacent thiazole protons) can be resolved via 2D techniques (COSY, NOESY) to confirm spatial proximity. X-ray crystallography provides unambiguous regiochemical assignments, as seen in derivatives where fluorophenyl and chlorophenyl substituents were definitively positioned . Computational NMR prediction tools (e.g., DFT-based simulations) cross-validate experimental data .

Q. How can computational methods like molecular docking predict the biological targets of Ethyl 4-methylthiazole-5-carboxylate?

  • Methodological Answer : Docking studies using software like AutoDock Vina or Schrödinger Suite assess binding affinities to enzymes (e.g., protein kinases) or receptors. For example, rigid-flexible docking protocols with induced-fit models account for thiazole ring conformational changes upon binding. Validation via molecular dynamics (MD) simulations (e.g., 100-ns trajectories) evaluates binding stability .

Q. What are the challenges in elucidating the mechanism of action for thiazole derivatives, and what biochemical assays are recommended?

  • Methodological Answer : Challenges include distinguishing direct target inhibition from off-pathway effects. Competitive binding assays (e.g., fluorescence polarization) quantify interactions with purified enzymes. Cell-based assays (e.g., luciferase reporters for NF-κB inhibition) contextualize activity in physiological environments. Counter-screening against structurally related targets (e.g., COX-2 vs. COX-1) ensures specificity .

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